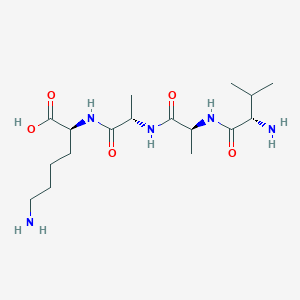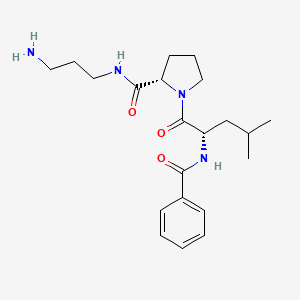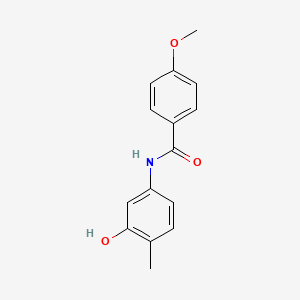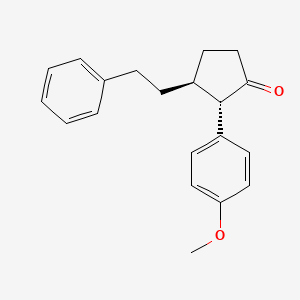
L-Valyl-L-alanyl-L-alanyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-alanyl-L-alanyl-L-lysine is a tetrapeptide composed of the amino acids valine, alanine, and lysine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The sequence of amino acids in this tetrapeptide can influence its properties and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-alanyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfur-containing amino acids can yield sulfoxides or sulfones, while reduction of disulfide bonds can yield free thiols.
Aplicaciones Científicas De Investigación
L-Valyl-L-alanyl-L-alanyl-L-lysine has several scientific research applications, including:
Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes. For example, this compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-alanyl-L-lysine: A tripeptide with a similar sequence but lacking one alanine residue.
L-Alanyl-L-valine: A dipeptide composed of alanine and valine.
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
Uniqueness
L-Valyl-L-alanyl-L-alanyl-L-lysine is unique due to its specific sequence of amino acids, which can influence its properties and interactions. The presence of two alanine residues in the sequence may affect its stability, solubility, and reactivity compared to similar peptides.
Propiedades
Número CAS |
798540-45-1 |
|---|---|
Fórmula molecular |
C17H33N5O5 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O5/c1-9(2)13(19)16(25)21-10(3)14(23)20-11(4)15(24)22-12(17(26)27)7-5-6-8-18/h9-13H,5-8,18-19H2,1-4H3,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
YBOJIZUVDCOPGV-CYDGBPFRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)


![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)

![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)

![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
